3,4-dimethyl-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

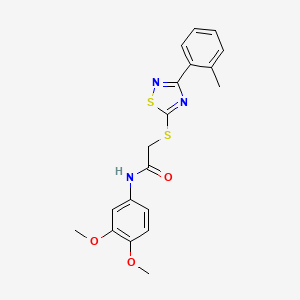

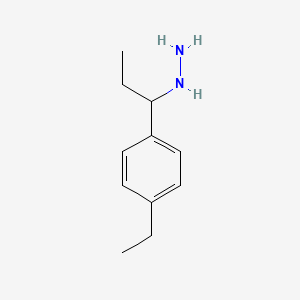

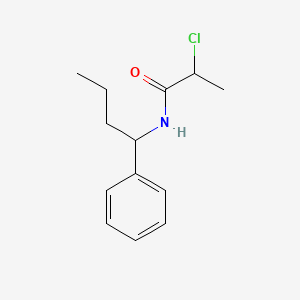

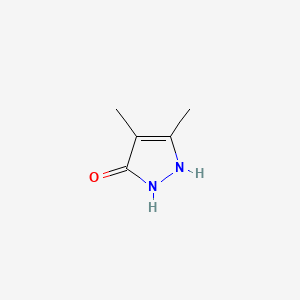

“3,4-dimethyl-1H-pyrazol-5-ol” is a chemical compound with the CAS Number: 145092-15-5 . It has a molecular weight of 112.13 . The IUPAC name for this compound is 3,4-dimethyl-1H-pyrazol-5-ol .

Synthesis Analysis

Pyrazole derivatives are synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Another study mentioned the synthesis of pyrazole derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .

Molecular Structure Analysis

The molecular structure of “3,4-dimethyl-1H-pyrazol-5-ol” consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3, (H2,6,7,8) .

Physical And Chemical Properties Analysis

“3,4-dimethyl-1H-pyrazol-5-ol” is a solid at room temperature . It has a molecular weight of 112.13 . The InChI code for this compound is 1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3, (H2,6,7,8) .

Scientific Research Applications

- Dimethylpyrazolol derivatives have been explored as fluorescent probes due to their unique optical properties. For instance, when an electron-withdrawing group is attached to acetophenone, the resulting 1,3,5-trisubstituted-1H-pyrazole exhibits color changes from orange-red to cyan in different solvents . These compounds can serve as metal ion sensors or indicators.

- Some pyrazole derivatives, including dimethylpyrazolol , have demonstrated antibacterial properties. Researchers have investigated their potential as agents against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) with promising results .

- Pyrazole-bearing compounds have shown efficacy as antileishmanial and antimalarial agents. In vitro studies have highlighted the antipromastigote activity of specific dimethylpyrazolol derivatives . Molecular simulation studies further support their potential in these contexts.

- Dimethylpyrazolol derivatives have been investigated for their anti-inflammatory and anti-nociceptive effects. These properties make them interesting candidates for pain management and inflammation-related conditions .

- Triarylpyrazoline compounds, including dimethylpyrazolol derivatives, exhibit excellent fluorescence. Their use as photoluminescent materials in various applications, such as organic nonlinear optics and photorefractive materials, has been explored .

- Triarylpyrazoline compounds have been employed as fluorescent whitening agents in the textile industry. Their ability to enhance the brightness and appearance of textiles makes them valuable in this context .

Fluorescent Probes and Sensors

Antibacterial Activity

Antileishmanial and Antimalarial Agents

Anti-Inflammatory and Analgesic Properties

Photoluminescent Materials

Textile Industry Applications

Safety and Hazards

Future Directions

Pyrazole-containing compounds, including “3,4-dimethyl-1H-pyrazol-5-ol”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their versatility as synthetic intermediates makes them highly desirable for future research and development .

Mechanism of Action

Target of Action

3,4-Dimethyl-1H-pyrazol-5-ol is a pyrazole derivative that has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein target inLeishmania, suggested that the compound interacts with this protein, leading to its antileishmanial activity . The compound’s interaction with its targets results in significant changes, such as the inhibition of the parasites’ growth and development .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .

Pharmacokinetics

It is known that the compound is a solid substance, with a melting point of 116-117°c, and is soluble in ethanol and methanol . These properties may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of 3,4-dimethyl-1H-pyrazol-5-ol is the inhibition of the growth and development of the parasites Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .

Action Environment

The action environment can significantly influence the efficacy and stability of 3,4-dimethyl-1H-pyrazol-5-ol. For instance, the compound’s ability to inhibit nitrification in soil suggests that it may be influenced by biological processes in the environment . Furthermore, the compound’s stability and solubility in different solvents may also affect its action and efficacy.

properties

IUPAC Name |

4,5-dimethyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNHTJUNZPFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NNC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-1H-pyrazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate](/img/structure/B2911855.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2911858.png)

![N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2911859.png)

![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2911861.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2911863.png)

![5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B2911865.png)

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]acetamide](/img/structure/B2911868.png)